molecular formula C16H21ClN2O4S3 B11414526 N-butyl-4-((4-chlorophenyl)sulfonyl)-2-(propylsulfonyl)thiazol-5-amine

N-butyl-4-((4-chlorophenyl)sulfonyl)-2-(propylsulfonyl)thiazol-5-amine

Cat. No.: B11414526
M. Wt: 437.0 g/mol
InChI Key: PNQMBUKQTZSUPS-UHFFFAOYSA-N
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Description

N-BUTYL-4-(4-CHLOROBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is characterized by its complex structure, which includes a butyl group, a chlorobenzenesulfonyl group, and a propane-1-sulfonyl group attached to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-4-(4-CHLOROBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the various functional groups. Common synthetic routes may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Butyl Group: This step may involve alkylation reactions using butyl halides.

    Attachment of the Chlorobenzenesulfonyl Group: This can be done through sulfonylation reactions using chlorobenzenesulfonyl chloride.

    Addition of the Propane-1-Sulfonyl Group: This step may involve sulfonylation reactions using propane-1-sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-4-(4-CHLOROBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and thiazole groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents such as halides, amines, or alcohols can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-BUTYL-4-(4-CHLOROBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-BUTYL-4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE
  • N-BUTYL-4-(4-FLUOROBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE
  • N-BUTYL-4-(4-BROMOBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE

Uniqueness

N-BUTYL-4-(4-CHLOROBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE is unique due to the presence of the chlorobenzenesulfonyl group, which may impart specific chemical and biological properties, such as increased reactivity or enhanced binding affinity to certain molecular targets.

Properties

Molecular Formula

C16H21ClN2O4S3

Molecular Weight

437.0 g/mol

IUPAC Name

N-butyl-4-(4-chlorophenyl)sulfonyl-2-propylsulfonyl-1,3-thiazol-5-amine

InChI

InChI=1S/C16H21ClN2O4S3/c1-3-5-10-18-14-15(19-16(24-14)25(20,21)11-4-2)26(22,23)13-8-6-12(17)7-9-13/h6-9,18H,3-5,10-11H2,1-2H3

InChI Key

PNQMBUKQTZSUPS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(N=C(S1)S(=O)(=O)CCC)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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